molecular formula C7H4ClF3INO B15131095 Benzenamine, 4-chloro-5-iodo-2-(trifluoromethoxy)-

Benzenamine, 4-chloro-5-iodo-2-(trifluoromethoxy)-

Cat. No.: B15131095
M. Wt: 337.46 g/mol
InChI Key: PWRJTLKRBZJHTA-UHFFFAOYSA-N
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Description

Benzenamine, 4-chloro-5-iodo-2-(trifluoromethoxy)- is an aromatic amine compound characterized by the presence of chlorine, iodine, and trifluoromethoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-chloro-5-iodo-2-(trifluoromethoxy)- typically involves multi-step organic reactions. One common method is the halogenation of a precursor benzenamine compound, followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are employed to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-chloro-5-iodo-2-(trifluoromethoxy)- undergoes various types of chemical reactions, including:

    Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common due to the presence of halogen atoms.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or quinone derivatives and reduction to form amine derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted benzenamines, nitrobenzenes, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzenamine, 4-chloro-5-iodo-2-(trifluoromethoxy)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzenamine, 4-chloro-5-iodo-2-(trifluoromethoxy)- involves its interaction with specific molecular targets and pathways. The presence of halogen and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to biological targets, such as enzymes and receptors. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-chloro-2-iodo-: Similar structure but lacks the trifluoromethoxy group.

    Benzenamine, 4-chloro-5-iodo-2-nitro-: Contains a nitro group instead of the trifluoromethoxy group.

    Benzenamine, 4-chloro-5-iodo-2-methoxy-: Contains a methoxy group instead of the trifluoromethoxy group.

Properties

Molecular Formula

C7H4ClF3INO

Molecular Weight

337.46 g/mol

IUPAC Name

4-chloro-5-iodo-2-(trifluoromethoxy)aniline

InChI

InChI=1S/C7H4ClF3INO/c8-3-1-6(14-7(9,10)11)5(13)2-4(3)12/h1-2H,13H2

InChI Key

PWRJTLKRBZJHTA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)Cl)OC(F)(F)F)N

Origin of Product

United States

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